(R,R,S,S)-Nebivolol
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Description
“(R,R,S,S)-Nebivolol” is a specific stereoisomer of a compound. The (R,R,S,S) designation refers to the absolute configuration of the chiral centers in the molecule . This is determined by the Cahn-Ingold-Prelog (CIP) rules .
Molecular Structure Analysis
The (R,R,S,S) designation suggests that the molecule has at least four chiral centers . The exact molecular structure would depend on the specific atoms and groups attached to these chiral centers .Chemical Reactions Analysis
The reactivity of “(R,R,S,S)-Nebivolol” would depend on its specific molecular structure. Different functional groups in the molecule would react differently with various reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “(R,R,S,S)-Nebivolol” would depend on its specific molecular structure. These could include properties like solubility, melting point, boiling point, and optical activity .Safety And Hazards
Future Directions
properties
CAS RN |
1360598-84-0 |
---|---|
Product Name |
(R,R,S,S)-Nebivolol |
Molecular Formula |
C₂₂H₂₅F₂NO₄ |
Molecular Weight |
405.44 |
synonyms |
(αR,α’S,2R,2’S)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; (R)-1-((R)-6-Fluorochroman-2-yl)-2-(((S)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol |
Origin of Product |
United States |
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